molecular formula C11H14N2O2S B2828015 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 19819-14-8

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2828015
CAS No.: 19819-14-8
M. Wt: 238.31
InChI Key: XBUTVRGGAPLSNZ-UHFFFAOYSA-N
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Description

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amide and acetamido groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form the acetamido derivative, followed by cyclization with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both acetamido and carboxamide groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-6(14)13-11-9(10(12)15)7-4-2-3-5-8(7)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUTVRGGAPLSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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